molecular formula C11H19NO B1257384 1-Isocyanatomethyl-1,3,3-trimethylcyclohexane

1-Isocyanatomethyl-1,3,3-trimethylcyclohexane

Cat. No.: B1257384
M. Wt: 181.27 g/mol
InChI Key: TZBAIMGBDFXZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isocyanatomethyl-1,3,3-trimethylcyclohexane is an isocyanate that is 1,1,3,3-tetramethylcyclohexane in which one of the methyl groups carries a isocyanato substituent.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

InChI

InChI=1S/C11H19NO/c1-10(2)5-4-6-11(3,7-10)8-12-9-13/h4-8H2,1-3H3

InChI Key

TZBAIMGBDFXZMO-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)(C)CN=C=O)C

Canonical SMILES

CC1(CCCC(C1)(C)CN=C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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